4-Methoxy-3-oxobutanenitrile
Description
4-Methoxy-3-oxobutanenitrile (CAS 739366-02-0) is a nitrile-containing organic compound featuring a methoxy (-OCH₃) and a ketone (oxo, C=O) group. Its structure can be represented as CH₃O-CH₂-C(O)-CH₂-C≡N, combining polar functional groups that influence its reactivity and applications. The compound is primarily utilized in industrial and scientific research contexts, such as organic synthesis intermediates, but is explicitly non-pharmaceutical and non-edible . Limited data on its physical properties (e.g., molecular weight, melting point) are publicly available, though its synthesis likely involves nucleophilic substitution or nitrile formation pathways, as inferred from structurally related compounds .
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
4-methoxy-3-oxobutanenitrile |
InChI |
InChI=1S/C5H7NO2/c1-8-4-5(7)2-3-6/h2,4H2,1H3 |
InChI Key |
YDPDODRZXXZMII-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 4-Methoxy-3-oxobutanenitrile, differing primarily in functional groups and substituents:
| Compound Name | CAS Number | Key Functional Groups | Molecular Formula (Inferred) | Key Applications/Properties |
|---|---|---|---|---|
| This compound | 739366-02-0 | Nitrile, Methoxy, Ketone | C₅H₅NO₂ | Organic synthesis intermediate |
| Ethyl 4-(benzyloxy)-3-oxobutanoate | 105-45-3 | Ester, Benzyloxy, Ketone | C₁₃H₁₆O₄ | Flavoring agents, plasticizers |
| Methyl 4-methoxy-3-oxobutanoate | Not provided | Ester, Methoxy, Ketone | C₆H₁₀O₄ | Solvent, synthetic intermediate |
| N-(4-Methoxyphenyl)-3-oxobutanamide | 5437-98-9 | Amide, Methoxyphenyl, Ketone | C₁₁H₁₃NO₃ | Pharmaceutical intermediates |
| 4-Methoxy-2,4-dioxobutanoic acid | Not provided | Carboxylic Acid, Methoxy, Two Ketones | C₅H₆O₅ | Specialty chemical synthesis |
Reactivity and Stability
- Nitrile vs. Ester/Amide: The nitrile group in this compound confers higher polarity and reactivity compared to esters (e.g., Methyl 4-methoxy-3-oxobutanoate) or amides (e.g., N-(4-Methoxyphenyl)-3-oxobutanamide). Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, whereas esters hydrolyze to acids/alcohols, and amides are more resistant to hydrolysis .
- The electron-withdrawing nitrile in this compound may stabilize the enolate form more effectively than esters or amides .
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